D 13223 (Métabolite de la Flupirtine)

Vue d'ensemble

Description

D 13223, also known as Flupirtine Metabolite, is an active metabolite of Flupirtine, a nonopioid analgesic drug. Flupirtine is primarily used for its analgesic and neuroprotective properties. D 13223 is formed in vivo and has been detected in various tissues, including the liver, heart, kidney, lung, spleen, and brain .

Applications De Recherche Scientifique

D 13223 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and biotransformation of Flupirtine.

Biology: Investigating the distribution and pharmacokinetics of Flupirtine and its metabolites in various tissues.

Medicine: Understanding the analgesic and neuroprotective effects of Flupirtine and its metabolites, including D 13223.

Industry: Developing analytical methods for quantifying Flupirtine and its metabolites in biological samples

Mécanisme D'action

Target of Action

D 13223 is an active metabolite of Flupirtine, a nonopioid analgesic drug Flupirtine, the parent compound, is known to be effective in treating neonatal seizures .

Mode of Action

It is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Biochemical Pathways

It is known that flupirtine, the parent compound, is delivered to all tissues assessed, including the brain, within 1 hour of dosing and persists at 24 hours .

Pharmacokinetics

The pharmacokinetics of D 13223 have been studied in neonatal rats . On postnatal day 7, rat pups received 25 mg/kg of Flupirtine intraperitoneally. D 13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours .

Result of Action

It is known that flupirtine, the parent compound, is effective in treating neonatal seizures .

Action Environment

It is known that flupirtine, the parent compound, reaches the target brain tissues from the systemic route in neonatal rats, and brain tissue forms the active metabolite d 13223 .

Analyse Biochimique

Biochemical Properties

D 13223 is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

D 13223 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of D 13223 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D 13223 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of D 13223 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D 13223 is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

D 13223 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of D 13223 involves the metabolism of Flupirtine Flupirtine undergoes biotransformation in the liver, where it is converted into D 13223 the formation of D 13223 has been studied in various tissues, indicating that it is a product of enzymatic reactions in the body .

Industrial Production Methods

Industrial production methods for D 13223 are not explicitly detailed in available sources. The compound is primarily studied as a metabolite of Flupirtine, and its production is closely linked to the pharmacokinetics of Flupirtine administration .

Analyse Des Réactions Chimiques

Types of Reactions

D 13223 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the liver, leading to the formation of other metabolites.

Reduction: Reduction reactions may also occur, although specific details are limited.

Substitution: Substitution reactions involving D 13223 have not been extensively studied.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving D 13223 are primarily enzymatic and occur within biological systems.

Major Products Formed

The major product formed from the metabolism of Flupirtine is D 13223. Further metabolism of D 13223 can lead to the formation of other minor metabolites, although detailed pathways are not extensively covered in the literature .

Comparaison Avec Des Composés Similaires

Similar Compounds

Flupirtine: The parent compound of D 13223, used for its analgesic and neuroprotective effects.

Other Analgesics: Compounds like acetaminophen and ibuprofen, which have different mechanisms of action and metabolic pathways.

Uniqueness

D 13223 is unique due to its formation as a metabolite of Flupirtine and its specific pharmacokinetic properties. Unlike other analgesics, D 13223 and Flupirtine do not bind to opioid receptors, making them distinct in their mode of action .

Activité Biologique

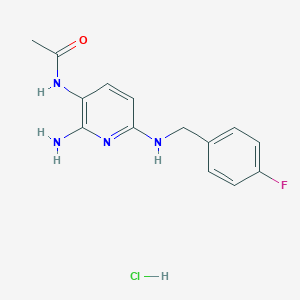

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride, with the CAS number 88874-11-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring substituted with an amino group and a 4-fluorophenyl moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 274.29 g/mol. The compound's structure is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FN₄O |

| Molecular Weight | 274.294 g/mol |

| CAS Number | 88874-11-7 |

| LogP | 3.026 |

| PSA | 86.76 Ų |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyridine and related structures possess significant antibacterial and antifungal activities. The biological activity of N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride can be inferred from these findings, suggesting potential efficacy against various pathogens.

-

Antibacterial Activity :

- Compounds with similar amine substitutions have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains .

- Antifungal Activity :

The biological activity of this compound is likely mediated through its interaction with specific biological targets, such as enzymes or receptors involved in microbial growth and proliferation. The presence of the fluorine atom may enhance lipophilicity, facilitating membrane penetration and subsequent action on intracellular targets.

Case Studies

A detailed examination of related compounds provides insight into the potential biological activity of N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride:

- Study on Pyridine Derivatives : A study evaluated various pyridine derivatives for their antibacterial effects, noting that modifications at the amino group significantly influenced activity levels against E. coli and Bacillus subtilis. The presence of electron-withdrawing groups like fluorine was associated with increased potency .

- Pharmacological Evaluation : Another investigation into the pharmacological properties of similar compounds indicated their potential as Kv7 channel activators, suggesting a role in neurological applications alongside antimicrobial effects .

Propriétés

IUPAC Name |

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241959 | |

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95777-69-8 | |

| Record name | D 13223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.